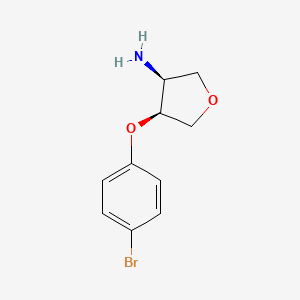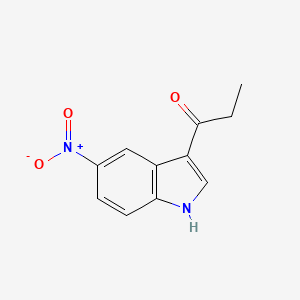![molecular formula C27H28N2O4S B2572006 Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-30-3](/img/structure/B2572006.png)
Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoylbenzamido group and a tetramethyltetrahydrothieno group attached to the pyridine ring. The presence of these groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyridine ring, the planarity of the benzoylbenzamido group, and the steric bulk of the tetramethyltetrahydrothieno group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of its substituent groups. The pyridine ring might undergo electrophilic substitution reactions, while the benzoylbenzamido and tetramethyltetrahydrothieno groups might participate in various addition and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It might exhibit the typical properties of aromatic compounds, such as stability and planarity. The presence of the benzoylbenzamido and tetramethyltetrahydrothieno groups might also influence its solubility, melting point, boiling point, and other physical properties.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound is involved in various chemical synthesis processes, indicating its utility in the development of novel molecules with potential therapeutic applications. For instance, it is utilized in phosphine-catalyzed [4 + 2] annulations, leading to the synthesis of highly functionalized tetrahydropyridines, which are formed with excellent yields and complete regioselectivity, showcasing its role in creating structurally complex and diverse chemical entities (Zhu, Lan, & Kwon, 2003). Additionally, modifications of the pyridine moiety in related molecules have been considered to optimize biological properties, further emphasizing the compound's significance in medicinal chemistry research for enhancing analgesic properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Potential Anti-inflammatory and Antimicrobial Agents
Research into structurally related molecules, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, highlights the pursuit of novel anti-inflammatory agents, suggesting that derivatives of the compound may also hold potential in this therapeutic area (Moloney, 2001). Furthermore, the synthesis and evaluation of 2-benzoyl pyrimidine derivatives developed through optimization processes have shown interior fungicidal activities, indicating the compound's relevance in developing new antimicrobial agents (Lü et al., 2015).
Advanced Materials Development
The compound's derivatives are also explored in the synthesis of novel materials, such as polyimides, which are known for their excellent thermal stability, mechanical properties, and low dielectric constants. This indicates the compound's utility in the development of advanced materials with potential applications in electronics and aerospace industries (Wang, Li, Ma, Zhang, & Gong, 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[(4-benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4S/c1-26(2)15-19-20(25(32)33-5)24(34-22(19)27(3,4)29-26)28-23(31)18-13-11-17(12-14-18)21(30)16-9-7-6-8-10-16/h6-14,29H,15H2,1-5H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYCGKTYRGUBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine](/img/structure/B2571923.png)



![2-((2,5-dimethylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2571927.png)

![3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571930.png)
![(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571932.png)
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2571933.png)
![2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2571935.png)

![7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2571942.png)
![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2571945.png)
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid](/img/structure/B2571946.png)
